1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
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Overview
Description
1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol is a complex organic compound with a unique structure that includes multiple rings and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Aldol Condensation: This step involves the formation of a carbon-carbon bond between an aldehyde and a ketone, leading to the formation of a β-hydroxy ketone.
Cyclization: The intermediate product undergoes cyclization to form the octahydroinden structure.
Hydrogenation: This step reduces any double bonds present in the intermediate compound.
Functional Group Modification: Introduction of the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic hydrogenation may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: Reduction of the double bond or carbonyl group to form saturated compounds.
Substitution: Halogenation or other substitution reactions at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-amine: Similar structure but with an amine group.
Uniqueness
The presence of the hydroxyl group in 1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol makes it unique compared to its analogs. This functional group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C19H34O |
---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
InChI |
InChI=1S/C19H34O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-18,20H,6-7,10-12H2,1-5H3/b9-8+ |
InChI Key |
NKZXENWRNSFQDO-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCCC2O)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2O)C |
Origin of Product |
United States |
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